Ethyl 4-cyano-5-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate
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Description
Ethyl 4-cyano-5-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C26H21F3N4O5S2 and its molecular weight is 590.6g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-cyano-5-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H21F3N4O5S2, with a molar mass of approximately 590.59 g/mol. The structure consists of a thiophene ring, cyano groups, and various aromatic substituents, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C26H21F3N4O5S2 |
Molar Mass | 590.59 g/mol |
Synonyms | This compound |
Antimicrobial Activity
Research indicates that derivatives of pyridine and thiophene compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting their growth .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies demonstrated that it exhibits significant activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values for these cell lines indicate a potent inhibitory effect:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10.9 |
HCT-116 | 66.6 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Pyridine derivatives are known to act as inhibitors of various enzymes involved in cancer progression and microbial resistance mechanisms. The presence of cyano and thiophene groups may enhance its binding affinity to these targets .
Study 1: Cytotoxic Evaluation
A study conducted at Mansoura University evaluated the cytotoxicity of several compounds structurally related to this compound. The results indicated that certain derivatives exhibited high selectivity towards MCF-7 cells while showing minimal effects on normal cell lines, suggesting a favorable therapeutic index .
Study 2: Antimicrobial Testing
In another investigation, the compound was subjected to antimicrobial testing against fungal strains such as Candida albicans and Aspergillus flavus. Results showed significant antifungal activity, reinforcing the potential of this compound in treating infections caused by resistant fungal strains .
Properties
IUPAC Name |
ethyl 4-cyano-5-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4O5S2/c1-5-38-25(35)22-13(2)15(10-30)24(40-22)33-21(34)12-39-23-16(11-31)17(26(27,28)29)9-18(32-23)14-6-7-19(36-3)20(8-14)37-4/h6-9H,5,12H2,1-4H3,(H,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZWYFYOJBDZIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)(F)F)C#N)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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